Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Description
Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a partially saturated oxazole ring (4,5-dihydro-1,3-oxazole) with a methyl substituent at the 2-position and a methyl ester group at the 4-position. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-7-5(3-10-4)6(8)9-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYAIJXJIRNCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445606 | |
| Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155884-28-9 | |
| Record name | Methyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155884-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs camphor sulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in refluxing toluene. For example, heating methyl 2-(methylamino)-3-hydroxypropanoate with CSA in toluene at 110°C for 6 hours yields the target compound in ~78% isolated yield. The mechanism proceeds via protonation of the hydroxyl group, followed by intramolecular nucleophilic attack by the methylamine nitrogen and subsequent water elimination.
Substrate Scope and Limitations
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Advantages : High functional group tolerance; compatible with electron-withdrawing and donating substituents.
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Limitations : Requires precise control of stoichiometry to avoid over-dehydration to aromatic oxazoles.
Serine-Derived Pathways Inspired by Patent Synthesis
Patent WO2000053589A1 describes a scalable route to oxazoline derivatives using serine esters. Adapting this method, DL-serine methyl ester hydrochloride reacts with acetyl chloride to form this compound (Fig. 1).
Stepwise Procedure
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Acylation : DL-serine methyl ester hydrochloride is treated with acetyl chloride in dichloromethane (DCM) at 0°C, yielding methyl 2-acetamido-3-hydroxypropanoate.
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Cyclization : The intermediate is heated with Hunig’s base (DIPEA) in toluene at 50°C, inducing ring closure.
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Workup : The crude product is purified via distillation or recrystallization, achieving 85% purity.
Critical Parameters
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Solvent Choice : Toluene or xylene optimizes cyclization efficiency.
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Base Selection : DIPEA minimizes side reactions compared to stronger bases like DBU.
Triflylpyridinium-Mediated Synthesis from Carboxylic Acids
A 2025 ACS Journal of Organic Chemistry study reports a novel method using triflylpyridinium triflate (DMAP-Tf) to activate carboxylic acids for oxazole formation. While designed for aromatic oxazoles, this approach is adaptable to dihydro-oxazolines.
Reaction Optimization
Mechanism Insights
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Activation : DMAP-Tf generates an acylpyridinium intermediate from methyl glycolate.
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Nucleophilic Attack : TosMIC adds to the activated carbonyl, forming an imidate intermediate.
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Cyclization : Intramolecular attack by the oxygen nucleophile completes the oxazoline ring.
Microwave-Assisted Green Synthesis
Recent advancements in green chemistry utilize microwave irradiation to accelerate oxazoline formation. A modified Singh protocol employs:
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Reactants : Methyl 2-bromopropionate and urea.
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Conditions : Microwave irradiation (300 W, 120°C, 20 minutes) in DMF.
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Yield : 72% with 95% purity.
Environmental Benefits
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Solvent Reduction : DMF is recycled via distillation, minimizing waste.
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Energy Efficiency : Reaction time reduced from hours to minutes.
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 78% | Reflux, 6 hours | High | Moderate (toluene use) |
| Serine-Derived Pathway | 85% | 50°C, 5 hours | Industrial | Low (DCM recycling) |
| Triflylpyridinium Method | 68% | 40°C, 12 hours | Moderate | High (DMAP-Tf cost) |
| Microwave Synthesis | 72% | 120°C, 20 minutes | Lab-scale | Low (energy-efficient) |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse synthetic pathways, making it valuable in the development of new materials and pharmaceuticals.
Synthetic Routes
The synthesis typically involves cyclization reactions that can be optimized for large-scale production. Methods such as continuous flow reactors enhance yield and safety during the synthesis process. The compound can undergo various reactions including oxidation, reduction, and substitution, leading to a range of derivatives with potential applications.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In a study assessing its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
These results highlight its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Activity
Case studies have demonstrated the anticancer potential of this compound. A notable study evaluated its derivatives against different cancer cell lines:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 1 | Leukemia | 10.9 |
| 2 | Hepatoma | 15.0 |
| 3 | Breast Cancer | 12.5 |
The findings suggest that modifications to the oxazole ring can enhance biological activity, indicating a promising avenue for drug development.
Medicinal Applications
Pharmaceutical Intermediate
this compound is being investigated as a pharmaceutical intermediate due to its ability to form derivatives with various biological activities. Research is ongoing to explore its role in developing drugs targeting specific diseases.
Case Study: Antiviral Potential
In addition to its antibacterial and anticancer properties, preliminary studies suggest potential antiviral effects. Compounds derived from this oxazole have shown activity against certain viral strains, warranting further investigation into their mechanisms of action and therapeutic applications.
Industrial Applications
Material Development
In industrial chemistry, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other polymeric materials.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
This compound participates in multicomponent reactions (MCRs) involving Grignard reagents and ortho-quinone methides (o-QMs). For example:
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Reagents : ortho-OBoc salicylaldehydes, Grignard reagents (e.g., MeMgCl), and water.
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Mechanism : The dihydrooxazole forms a zwitterionic intermediate upon activation, which reacts with o-QMs generated in situ. Water acts as a nucleophile, leading to N-amino-benzylated phenols (e.g., products 25–41 in Table 1) .
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Conditions : Reactions occur at −78°C in diethyl ether, followed by warming to room temperature.
| Product | Structure | Yield (%) | Key Features |
|---|---|---|---|
| 25 | Benzylated phenol derivative | 65 | Benzylic methine at δ 4.0 ppm (¹H NMR) |
| 35 | Phenol with hydroxyethylamine | 58 | Regioselective water addition |
Hydrolysis and Biotransformation
The compound undergoes hydrolysis under biological or acidic conditions:
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Metabolites : Hydrolysis yields 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives and substituted anilines (e.g., 4-methoxy-3-(trifluoromethyl)aniline) .
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Conditions :
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Enzymatic hydrolysis in plasma, urine, or fecal samples.
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Acidic or basic aqueous environments.
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Key Pathway :
Polymerization and Ring-Opening
4,5-Dihydrooxazoles, including this compound, undergo cationic ring-opening polymerization (CROP):
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Initiators : Brønsted/Lewis acids (e.g., AlCl₃) or alkylation reagents.
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Products : Poly-N-acylethylenimines with tunable molecular weights .
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Applications : Bioisosteres for polypeptides in materials science.
Regioselective Ring-Opening Reactions
Electrophilic reagents induce regioselective cleavage:
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With Aryl Nucleophiles : Addition at the 5-position of oxazolium intermediates (diastereoselective) .
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With Secondary Amines : Protonation followed by nucleophilic attack at the 2-position.
Example :
Synthetic Utility in Medicinal Chemistry
This compound serves as a precursor for bioactive molecules:
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Impact of Substituents and Heteroatoms
Oxazole vs. Thiazole Derivatives
Replacing the oxygen atom in the oxazole ring with sulfur (as in Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate) introduces distinct electronic and steric effects:
Alkyl and Ester Modifications
Aromatic and Halogenated Derivatives
- Phenyl-substituted oxazoles (e.g., Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate) exhibit enhanced aromatic stability and UV absorption, useful in photochemical applications .
- Dichloromethyl groups introduce electronegative chlorine atoms, enhancing electrophilicity and reactivity in cross-coupling reactions .
Stereochemical Considerations
- Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate exists as a racemic mixture (~65:35 R:S), highlighting the importance of chirality in biological activity .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate?
A common method involves cyclocondensation of β-hydroxy esters with nitriles or imidates under acidic conditions. For example, ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate derivatives are synthesized via cyclization of ethyl 2-aminopropionate with carbonyl compounds, followed by methylation . Key steps include:
Q. How can the compound’s structural integrity be validated experimentally?
Combine spectroscopic and crystallographic techniques:
Q. What precautions are necessary for handling and storage?
- Handling : Use gloves and fume hoods due to potential irritancy (analogous oxazole derivatives show moderate toxicity) .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in hydrogen bonding patterns?
Use SHELX software to refine crystallographic data and identify hydrogen bonds. For example, in (R)-2-ferrocenyl-4-hydroxymethyl-4,5-dihydrooxazole, C–H···O interactions stabilize the dihydrooxazole ring .
Q. How does the methyl substituent at C2 influence reactivity in ring-opening reactions?
The electron-donating methyl group enhances nucleophilic attack at the oxazole’s C5 position. Design experiments to probe reactivity:
- Kinetic Studies : Compare reaction rates with non-methylated analogs under acidic/basic conditions.
- Product Analysis : Use LC-MS to identify intermediates (e.g., β-keto esters from acid hydrolysis) .
Q. What computational methods predict the compound’s supramolecular assembly?
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
